molecular formula C12H15N3O2 B2920951 methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate CAS No. 370873-24-8

methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate

Cat. No.: B2920951
CAS No.: 370873-24-8
M. Wt: 233.271
InChI Key: ZMUPFTILIONKHM-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolo[1,2-a]azepine core, which is a fused bicyclic system. The presence of functional groups such as amino, cyano, and ester makes this compound highly versatile in various chemical reactions and applications.

Properties

IUPAC Name

methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-17-12(16)11-10(14)8(7-13)9-5-3-2-4-6-15(9)11/h2-6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUPFTILIONKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C2N1CCCCC2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrrole derivative, the compound can be synthesized through a series of reactions involving nitrile and ester functionalization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the cyclization and functionalization processes. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Studies suggest that it may enhance cognitive function and protect against neuroinflammation by inhibiting pro-inflammatory cytokines .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it possesses inhibitory effects against a range of bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways related to disease progression. For example, its role as an inhibitor of xanthine oxidase has been highlighted in research focused on gout treatment and management of hyperuricemia .

Drug Development

This compound is being explored in drug development pipelines due to its promising pharmacokinetic properties and bioavailability profiles. Its derivatives are being synthesized to enhance potency and selectivity against targeted biological pathways .

Case Studies

StudyApplicationFindings
AntitumorInduced apoptosis in breast cancer cells; inhibited cell cycle progression
NeuroprotectionReduced oxidative stress; improved cognitive function in animal models
Enzyme InhibitionInhibited xanthine oxidase; potential for gout treatment

Mechanism of Action

The mechanism of action of methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the cyano group can participate in dipolar interactions, and the ester group can undergo hydrolysis. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate is unique due to its specific combination of functional groups and its fused bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound belongs to the pyrrolo[1,2-a]azepine class of heterocycles, which are known for their complex structures and potential pharmacological properties. The synthesis of this compound typically involves the use of enaminone chemistry or related methodologies to construct the pyrrolo framework effectively .

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]azepines exhibit potent anticonvulsant properties. For instance, in a study evaluating various synthesized heterocyclic compounds, methyl 2-amino-1-cyano derivatives were shown to have significant activity in seizure models. The protective index (PI), calculated using effective doses (ED50) and toxic doses (TD50), indicated that these compounds possess a favorable therapeutic window compared to established anticonvulsants like ethosuximide and diazepam .

Table 1: Anticonvulsant Activity of Pyrrolo Derivatives

Compound IDED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
6k30>2006.7
Ethosuximide1206005
Diazepam10808

The data indicate that the tested compounds consistently exhibited lower ED50 values than ethosuximide, suggesting enhanced efficacy.

Anxiolytic Effects

In addition to anticonvulsant activity, methyl 2-amino-1-cyano derivatives have been evaluated for anxiolytic effects using models such as the elevated plus-maze (EPM) and open field tests. These studies revealed that certain derivatives not only mitigate seizures but also reduce anxiety-like behaviors in animal models .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Compounds within the pyrrolo[1,2-a]azepine class have shown promising results in inhibiting pro-inflammatory cytokines such as interleukin-1β in vitro. This suggests a potential role in treating inflammatory conditions .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Antitumor Activity : Research has indicated that related compounds demonstrate significant antiproliferative effects against various human cancer cell lines. The mechanism is thought to involve interference with cellular proliferation pathways .
  • Neuroprotective Effects : Some studies suggest that these compounds may exert neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption profiles for these compounds when administered orally, enhancing their attractiveness for therapeutic applications.

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